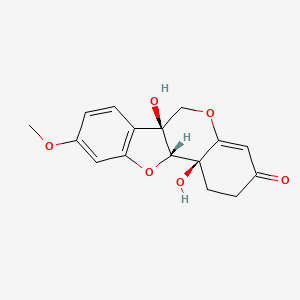
L-Leucyl-L-threonyl-L-valyl-L-seryl-L-prolyl-L-tryptophyl-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The ErbB-2 receptor is a member of the tyrosine kinase type 1 family of receptors and is frequently overexpressed in various human cancers, including breast and prostate carcinomas . The overexpression of ErbB-2 in cancer cells, along with its extracellular accessibility, makes it an attractive target for the development of tumor-specific agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The ErbB-2-binding peptide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide KCCYSL, which has shown high specificity for ErbB-2, is synthesized by sequentially adding protected amino acids to a resin-bound peptide chain . The synthesis involves the use of protecting groups such as 9-fluorenylmethoxycarbonyl (FMOC) to prevent unwanted side reactions. After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the final peptide .
Industrial Production Methods: Industrial production of the ErbB-2-binding peptide involves scaling up the SPPS process. High-performance liquid chromatography (HPLC) is used to purify the synthesized peptide, ensuring high purity and yield . The peptide is then lyophilized and stored under appropriate conditions to maintain its stability and activity.
Analyse Des Réactions Chimiques
Types of Reactions: The ErbB-2-binding peptide primarily undergoes binding interactions with the ErbB-2 receptor. These interactions are non-covalent and involve hydrogen bonding, electrostatic interactions, and hydrophobic effects . The peptide does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions: The peptide is often used in binding assays and cell-based experiments. Common reagents include phosphate-buffered saline (PBS), bovine serum albumin (BSA), and various buffers to maintain physiological pH and ionic strength . The binding assays are conducted at room temperature or 37°C to mimic physiological conditions.
Major Products Formed: The primary product formed from the interaction of the ErbB-2-binding peptide with the ErbB-2 receptor is the peptide-receptor complex. This complex can be visualized using techniques such as enzyme-linked immunosorbent assay (ELISA) and fluorescence microscopy .
Applications De Recherche Scientifique
The ErbB-2-binding peptide has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The peptide is used as a tool to study protein-ligand interactions and receptor binding kinetics.
Biology: It serves as a probe to investigate the role of ErbB-2 in cell signaling and cancer progression.
Medicine: The peptide has potential therapeutic applications in targeting ErbB-2-positive cancer cells for imaging and treatment.
Mécanisme D'action
The ErbB-2-binding peptide exerts its effects by specifically binding to the extracellular domain of the ErbB-2 receptor. This binding inhibits the receptor’s ability to dimerize with other ErbB family members, thereby blocking downstream signaling pathways involved in cell growth and division . The peptide-receptor interaction leads to the internalization and degradation of the receptor, reducing its expression on the cell surface . Key molecular targets and pathways involved include the PI3K/AKT and MAPK signaling pathways .
Comparaison Avec Des Composés Similaires
- Trastuzumab
- Pertuzumab
- Lapatinib
- MEDICA compounds
Propriétés
Numéro CAS |
562791-56-4 |
|---|---|
Formule moléculaire |
C43H60N8O11 |
Poids moléculaire |
865.0 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C43H60N8O11/c1-22(2)17-29(44)37(55)50-36(24(5)53)41(59)49-35(23(3)4)40(58)48-33(21-52)42(60)51-16-8-11-34(51)39(57)46-31(19-26-20-45-30-10-7-6-9-28(26)30)38(56)47-32(43(61)62)18-25-12-14-27(54)15-13-25/h6-7,9-10,12-15,20,22-24,29,31-36,45,52-54H,8,11,16-19,21,44H2,1-5H3,(H,46,57)(H,47,56)(H,48,58)(H,49,59)(H,50,55)(H,61,62)/t24-,29+,31+,32+,33+,34+,35+,36+/m1/s1 |
Clé InChI |
PGERLHWWNPYTKW-NQDQSAFWSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)NC(=O)[C@H](CC(C)C)N)O |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


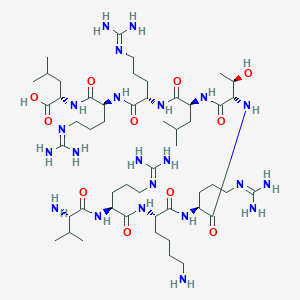
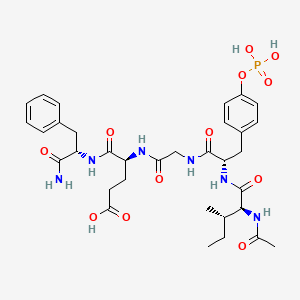

![2-[(3~{S})-3-azanylpiperidin-1-yl]-4-[[3,5-bis(2-cyanopropan-2-yl)phenyl]amino]pyrimidine-5-carboxamide](/img/structure/B12398261.png)
pyrimidine-2,4-dione](/img/structure/B12398270.png)


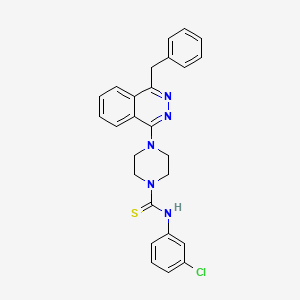
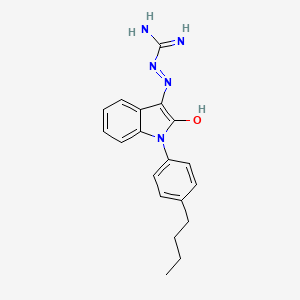
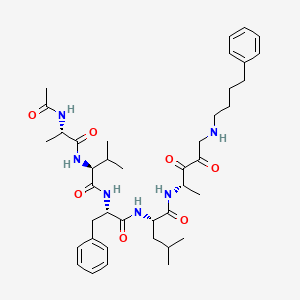
![(1R,9S,12S,15R,16E,18S,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12398310.png)

